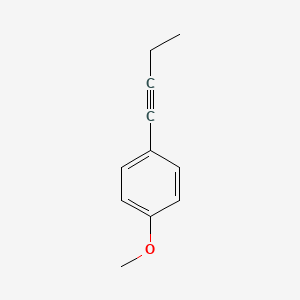

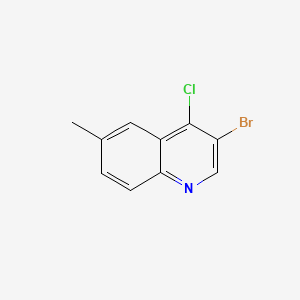

![molecular formula C14H11BrN2O2S B598167 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1198416-32-8](/img/structure/B598167.png)

2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

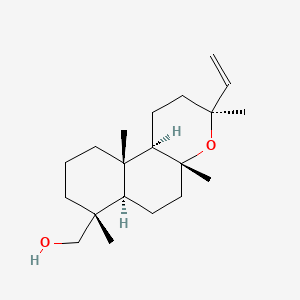

2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1198416-32-8 . It has a molecular weight of 351.22 and its IUPAC name is this compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Molecular Structure Analysis

The molecular structure of this compound was determined using density functional theory (DFT) and compared with X-ray diffraction values .Chemical Reactions Analysis

As an intermediate of C3 and C5-substituted 7-azaindoles derivatives, 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is available at the C3 position via Negishi reaction, Suzuki cross-coupling reaction, and at the C5 position via Buchwald-Hartwig coupling, Suzuki-Miyura coupling .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular formula of C14H11BrN2O2S .Scientific Research Applications

Pyrrolopyridine Chemistry and Applications

Heterocyclic Chemistry and Drug Discovery Pyrrolopyridines are an important class of heterocyclic compounds that have shown versatility in drug discovery due to their ability to mimic ATP's purine ring, acting as kinase inhibitors. The structural similarity to ATP enables these compounds to be potential candidates for cancer treatment and other diseases. The selectivity of these inhibitors can be significantly influenced by the substituents attached to the azaindole nucleus, highlighting the importance of structural modifications in enhancing therapeutic efficiency (El-Gamal & Anbar, 2017).

Synthesis and Reactivity The synthesis and reactivity of pyrrolopyridines are key areas of research, with numerous methodologies developed to construct and functionalize these compounds. For example, regioselective functionalization techniques using directed metalation or halogen/metal exchange have been explored, allowing for the efficient synthesis of diverse pyridine scaffolds with potential applications in pharmaceuticals and agrochemicals (Manolikakes et al., 2013).

Catalysis Applications Pyrrolopyridines and related heterocyclic compounds have also found applications in catalysis. The development of hybrid catalysts, for instance, has opened new pathways for the synthesis of complex molecules, including pyrano[2,3-d]pyrimidine scaffolds, which are of interest due to their medicinal and pharmaceutical applications (Parmar et al., 2023).

Biological and Medicinal Applications The pyrrolopyridine core is a prevalent motif in the design of biologically active compounds. Its inclusion in various drugs targeting cancer, microbial infections, and other conditions underscores the scaffold's significance in medicinal chemistry. Research has shown that modifications to the pyrrolopyridine ring can lead to compounds with enhanced biological activity and target selectivity, demonstrating the importance of this heterocycle in the development of new therapeutic agents (Petri et al., 2020).

Mechanism of Action

Target of Action

It’s worth noting that compounds with a similar pyrrolopyrazine scaffold have been found to inhibit the activity of various proteases , suggesting potential targets for this compound.

Biochemical Pathways

Given the broad range of biological activities associated with pyrrolopyrazine derivatives , it’s likely that multiple pathways could be impacted.

Result of Action

Compounds with a similar pyrrolopyrazine scaffold have shown a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Safety and Hazards

Properties

IUPAC Name |

2-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2S/c1-10-4-6-12(7-5-10)20(18,19)17-13(15)9-11-3-2-8-16-14(11)17/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLNSMRCPJEEFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724919 |

Source

|

| Record name | 2-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198416-32-8 |

Source

|

| Record name | 2-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)

![Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B598100.png)

![tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598102.png)